4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile
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Overview
Description
The compound “4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile” is a complex organic molecule that contains a piperidine ring, a nitro group, and a nitrile group. Piperidine is a common structure in many pharmaceuticals . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It’s often used in the synthesis of pharmaceuticals, dyes, and polymers. The nitrile group consists of a carbon triple-bonded to a nitrogen and is often found in organic compounds used in rubber products, pharmaceuticals, and biochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring provides a cyclic structure, the nitro group is a strong electron-withdrawing group, and the nitrile group also has polar characteristics .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reagents used and the conditions of the reaction. The nitro group could undergo reduction reactions to form amines, and the nitrile group could be hydrolyzed to form carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design and are present in more than twenty classes of pharmaceuticals. The compound can be used to synthesize various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have significant pharmacological applications and are involved in intra- and intermolecular reactions leading to new drug discoveries .
Pharmacological Applications
The piperidine moiety is a common feature in many pharmaceuticals. Research into 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile can lead to the discovery and biological evaluation of potential drugs. Its structure could be pivotal in developing new medications, particularly those targeting neurological disorders where piperidine compounds are often used .
Enzyme Inhibition
The sulfonyl group present in similar compounds indicates potential for inhibiting enzymes. Sulfonamides, which contain this functionality, are known for their enzyme inhibition properties. Scientific research could explore if this compound binds to specific enzymes and disrupts their activity, offering insights into new therapeutic approaches.
Interaction with Biological Molecules
The aniline group attached to the benzene ring can participate in various interactions with biological molecules. This functionality is present in many bioactive compounds, and research could investigate if this compound interacts with specific receptors or cellular components due to the aniline group, which could lead to the development of new drugs or diagnostic agents.
Solubility and Membrane Interaction
The methylpiperidinyl group can influence the compound’s water solubility and interaction with biological membranes. Research could explore how this group affects the overall properties of the compound for biological applications, such as its pharmacokinetics and distribution within the body.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-4-6-15(7-5-10)12-3-2-11(9-14)8-13(12)16(17)18/h2-3,8,10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNCANUHEBGIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile |
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